molecular formula C8H10BrNO2 B3162808 Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881674-39-1

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3162808
CAS No.: 881674-39-1
M. Wt: 232.07 g/mol
InChI Key: IQHQDQXZTNWFON-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate typically involves the bromination of ethyl 2-methyl-1H-pyrrole-3-carboxylate. One common method is to react ethyl 2-methyl-1H-pyrrole-3-carboxylate with N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) under nitrogen atmosphere at room temperature. The reaction mixture is then refluxed for 24 hours and quenched with aqueous sodium bicarbonate solution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Aqueous Sodium Bicarbonate: Used to quench reactions.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    Oxidized Pyrrole Derivatives: Formed through oxidation reactions.

    Alcohol Derivatives: Formed through reduction reactions.

Scientific Research Applications

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the bromine atom at the 5-position.

    5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester group.

    2-Methyl-1H-pyrrole-3-carboxylate: Lacks both the bromine atom and the ethyl ester group.

Properties

IUPAC Name

ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHQDQXZTNWFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.53 g) in tetrahydrofuran (20 mL) was added N-bromosuccinimide (1.78 g) at −78° C., and the mixture was stirred at the same temperature for 30 min. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure at not more than 5° C. The residue washed with hexane to give the title compound as a colorless solid (yield 2.26 g, 97%).
Quantity
1.53 g
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20 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.53 g) in tetrahydrofuran (20 mL) was added N-bromosuccinimide (1.78 g) at −78° C., and the mixture was stirred at the same temperature for 30 min. Water and diethyl ether were added to extract the reaction mixture. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure at 5° C. or below. The residue was washed with hexane to give the title compound as a colorless solid (yield 2.26 g, 97%).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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